molecular formula C6H6FNO B1396608 (4-Fluoropyridin-2-yl)methanol CAS No. 1222556-87-7

(4-Fluoropyridin-2-yl)methanol

Cat. No. B1396608
M. Wt: 127.12 g/mol
InChI Key: BTQZUEVUKMUVLN-UHFFFAOYSA-N
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Description

“(4-Fluoropyridin-2-yl)methanol” is an organic compound with the CAS Number: 1222556-87-7 . It has a molecular weight of 127.12 and its IUPAC name is (4-fluoro-2-pyridinyl)methanol . It is stored at a temperature of -10 . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “(4-Fluoropyridin-2-yl)methanol” is 1S/C6H6FNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 . The InChI key is BTQZUEVUKMUVLN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(4-Fluoropyridin-2-yl)methanol” has a molecular weight of 127.12 . It is a powder and is stored at a temperature of -10 . Its density is 1.3±0.1 g/cm3 and its boiling point is 207.3±25.0 °C at 760 mmHg .

Scientific Research Applications

Interaction with Hydrogen Bonds

  • IR Spectroscopy of Hydrogen-Bonded Clusters : Research on 2-fluoropyridine-methanol clusters reveals insights into hydrogen bond interactions. These studies use molecular orbital calculations and IR spectroscopy to explore the structures of these clusters, indicating the presence of weak hydrogen bond interactions (Nibu, Marui, & Shimada, 2006).

Chemical Reactions and Synthesis

  • Reactions with Caesium Fluoroxysulphate : Pyridine, including derivatives like 2-fluoropyridine, reacts with CsSO4F in various solvents, producing different products based on the solvent used. This finding is crucial for understanding the chemical reactivity of fluoropyridines in different environments (Stavber & Zupan, 1990).
  • Domino Reaction in Synthesis : The domino reaction involving ethyl 4-hydroxyalkyl-2-ynoate and N-heteroarylmethyl-N-2,2-difluoroethan-1-amine leads to new compounds. This synthesis process, which includes 4-(N-(2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-one, shows the versatility of incorporating fluoropyridine derivatives in complex organic synthesis (Zhao et al., 2020).

Interaction with Alcohols

  • Alcohol Complexes and IR-UV Double Resonance Spectroscopy : A study on alcohol complexes of 4-fluorophenylacetylene and 2-fluorophenylacetylene, including methanol, shows the unique hydrogen bonding behavior and interaction patterns. This research provides insights into the molecular interactions of fluoropyridine derivatives with alcohols (Maity, Maity, & Patwari, 2011).

Fluorescence and Sensing Applications

  • Fluorescence Sensing Properties : The study of calix[4]arenes containing fluorophores, such as 2-amino-4-(1,3-benzothiazol-2-yl)phenol, demonstrates the fluorescence quenching properties in the presence of certain ions. This research is crucial for developing new fluorescent sensors and materials (Morakot et al., 2005).

Crystal Structure and Weak Interactions

  • Study of Weak Interactions : Investigations into compounds such as (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol reveal insights into weak interactions like hydrogen bonds and C-F···p interactions. This is significant for understanding molecular structures and interactions in materials science and crystallography (Choudhury et al., 2002).

Methanol Interaction and Catalysis

  • Methanol in Catalysis and Lipid Dynamics : Research shows that methanol can significantly influence lipid dynamics and catalysis, which is crucial for understanding biochemical processes and the development of catalysts (Nguyen et al., 2019).

Safety And Hazards

The safety information for “(4-Fluoropyridin-2-yl)methanol” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(4-fluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQZUEVUKMUVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoropyridin-2-yl)methanol

Synthesis routes and methods

Procedure details

To a solution of methyl 4-fluoropicolinate (0.50 g, 3.20 mmol) in tetrahydrofuran (20 mL) at −78° C. was added slowly lithium aluminum hydride (0.15 g, 4.00 mmol). The solution was stirred at −78° C. for 2 h and water (1 mL) was added. The reaction mixture was allowed to warm to ambient temperature, dried over magnesium sulfate, filtered and concentrated in vacuo to afford (4-fluoropyridin-2-yl)methanol as a pale yellow oil. To a solution of this oil in dichloromethane (10 mL) was added thionyl chloride (1.0 mL, 13 mmol) and the solution was stirred at ambient temperature for 16 h. The solution was concentrated in vacuo to afford 2-(chloromethyl)-4-fluoropyridine hydrochloride (0.42 g, 71%) as a beige solid: 1H NMR (300 MHz, CDCl3) δ 8.53-8.47 (m, 1H), 7.04-6.90 (m, 2H), 4.74 (s, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Gomtsyan, RG Schmidt, EK Bayburt… - Journal of medicinal …, 2016 - ACS Publications
Transient receptor potential vanilloid 3 (TRPV3) is a Ca 2+ - and Na + -permeable channel with a unique expression pattern. TRPV3 is found in both neuronal and non-neuronal tissues, …
Number of citations: 34 pubs.acs.org

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